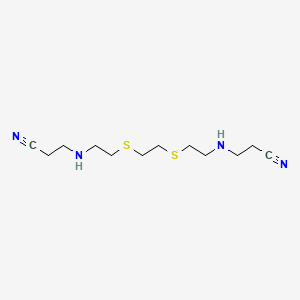
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is a chemical compound with the molecular formula C₁₂H₂₂N₄S₂. It is characterized by the presence of sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the nitrile groups can undergo hydrolysis to form amides, which may further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dinitrile: This compound contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound has a different structural framework and functional groups, resulting in distinct applications and reactivity.
Uniqueness
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
80348-19-2 |
|---|---|
Molekularformel |
C12H22N4S2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-cyanoethylamino)ethylsulfanyl]ethylsulfanyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H22N4S2/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h15-16H,1-2,5-12H2 |
InChI-Schlüssel |
ITYZUWXVLGOMAO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCSCCSCCNCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


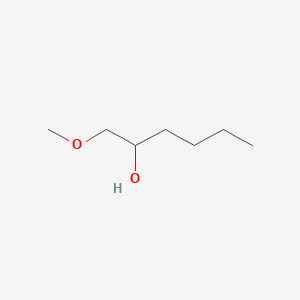
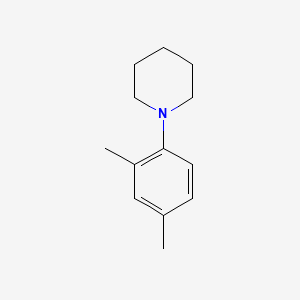

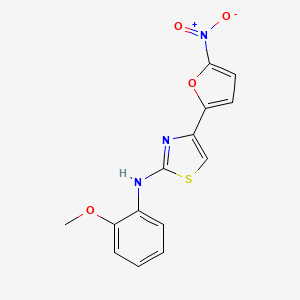
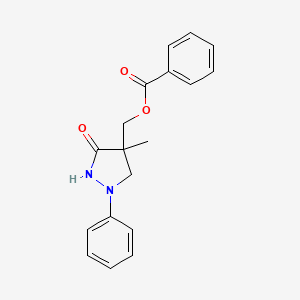
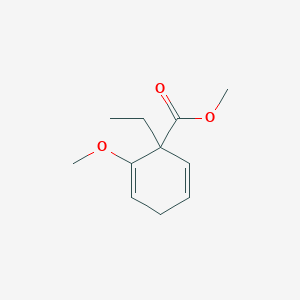
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)


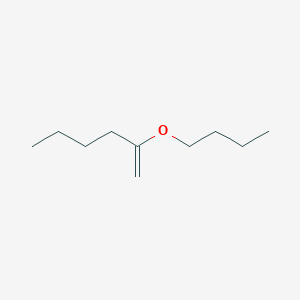
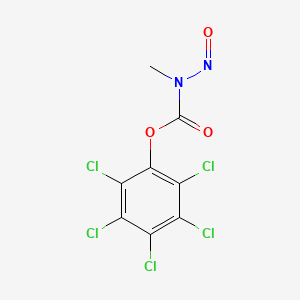
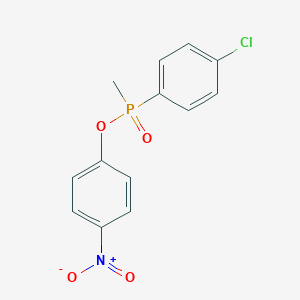
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)

